Kujimycin B
Description
Contextual Background of Macrolide Antibiotics in Natural Product Discovery
Macrolide antibiotics are a clinically significant class of therapeutic agents, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Their discovery in the "golden age" of antibiotic research, spanning from the 1940s to the 1960s, was a landmark in medicine. This era was defined by the systematic screening of microorganisms, particularly soil-dwelling actinomycetes like Streptomyces, for the production of bioactive secondary metabolites.
Natural products have historically been a cornerstone of drug discovery, providing complex and diverse chemical structures that have been optimized by evolution for biological activity. Macrolides, such as the seminal compound erythromycin (B1671065), proved to be highly effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, revolutionizing the treatment of respiratory tract infections and other bacterial illnesses. The success of these early macrolides spurred further exploration into the vast chemical space of natural products, leading to the discovery of numerous analogues, each with unique properties and potential therapeutic applications.
Significance of Kujimycin B within Antimicrobial Research Frameworks
This compound, along with its counterpart Kujimycin A, was discovered and characterized as a neutral macrolide antibiotic. jst.go.jp Its isolation from Streptomyces spinichromogenes var. kujimyceticus highlighted the continued potential of these microorganisms as a rich source of novel antimicrobial compounds. jst.go.jpnih.govdoi.org The initial research into this compound contributed to the growing body of knowledge on the structural diversity and biological activity of macrolides.
While this compound has not become a frontline clinical antibiotic, its existence and characterization are significant within the broader framework of antimicrobial research for several reasons. Firstly, it serves as a testament to the chemical diversity achievable within the macrolide class, offering a unique structural scaffold that could be explored for the development of new semisynthetic or synthetic antibiotics. Understanding the structure-activity relationships of less common macrolides like this compound can inform the design of novel derivatives with improved efficacy, expanded spectrum of activity, or the ability to overcome existing resistance mechanisms.
Secondly, the study of compounds like this compound is crucial for understanding the biosynthesis of macrolides. The genetic pathways responsible for the production of these complex molecules are of great interest to synthetic biologists, who aim to engineer novel macrolide structures by manipulating these pathways.
Finally, in an era of increasing antibiotic resistance, the re-examination of older, less-studied natural products like this compound is a valid strategy for the discovery of new leads. Its activity against Gram-positive bacteria, including potentially resistant strains, warrants further investigation with modern analytical and microbiological techniques to fully elucidate its potential in the ongoing fight against infectious diseases.
Chemical Profile of this compound
The initial characterization of this compound provided foundational data on its physicochemical properties. These details are crucial for its identification, purification, and for understanding its behavior in biological systems.
| Property | Value |
| Molecular Formula | C42H72O16 |
| Melting Point | 178-180°C |
| Appearance | Colorless prisms |
| Classification | Neutral macrolide |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound as identified in early research. jst.go.jp
Antimicrobial Spectrum
This compound has demonstrated inhibitory activity primarily against Gram-positive bacteria. jst.go.jp This is a characteristic feature of many macrolide antibiotics, which typically exert their effect by inhibiting protein synthesis through binding to the bacterial ribosome. The specific minimum inhibitory concentrations (MICs) against a broader range of bacteria are not extensively documented in the readily available literature, highlighting an area for potential further research to fully characterize its antimicrobial profile.
Structure
2D Structure
Properties
Molecular Formula |
C42H72O16 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
[12-(5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3 |
InChI Key |
JQMACDQCTNFQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |
Origin of Product |
United States |
Discovery, Isolation, and Producing Organism Taxonomy
Historical Account of Kujimycin B Isolation from Natural Sources
This compound is a member of the kujimycin class of antibiotics. jst.go.jp The producing organism, a strain designated TPR-885, was first isolated from a soil sample collected in the Kuji District of Ibaragi Prefecture, Japan. jst.go.jp This discovery was the result of a screening program aimed at identifying new antimicrobial agents from natural sources. Researchers identified that the strain produced a substance with inhibitory activity, which led to the isolation and characterization of the kujimycins. jst.go.jp
Taxonomic Classification and Characteristics of Streptomyces spinichromogenes var. kujimyceticus
The microorganism responsible for the production of this compound, strain TPR-885, was subjected to detailed taxonomic studies. jst.go.jp It was identified as belonging to the genus Streptomyces, a well-known group of soil-dwelling bacteria famous for their ability to produce a wide variety of antibiotics and other bioactive compounds.
The strain was characterized as a chromogenic type of Streptomyces. jst.go.jp Further analysis of its morphological and physiological properties revealed a close resemblance to Streptomyces spinichromogenes. jst.go.jp Based on these similarities, the strain was classified as a new variety and named Streptomyces spinichromogenes var. kujimyceticus, a nod to the geographical origin of its discovery. jst.go.jp
Table 1: Taxonomic Classification of the this compound Producing Organism
| Taxonomic Rank | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Kitasatosporales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | S. spinichromogenes |
| Variety | kujimyceticus |
Initial Observations of Broad-Spectrum Biological Activity
Initial investigations into the biological activity of the kujimycins revealed their potential as antimicrobial agents. jst.go.jp The complex of antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus demonstrated inhibitory effects against specific groups of bacteria. jst.go.jp
The observed activity was primarily directed towards Gram-positive bacteria and Mycobacteria. jst.go.jp This early finding highlighted the potential of the kujimycins as a source for new therapeutic agents, particularly for infections caused by these types of microorganisms. Fermentation studies indicated that the producing strain could yield in excess of 150 mcg/ml of kujimycins. jst.go.jp
Table 2: Observed Antimicrobial Spectrum of Kujimycins
| Microbial Group | Inhibitory Activity |
|---|---|
| Gram-positive bacteria | Yes |
| Mycobacteria | Yes |
| Gram-negative bacteria | Not reported |
| Fungi | Not reported |
Biosynthetic Pathways and Genetic Regulation
Overview of the Kujimycin B Biosynthetic Cascade
The core structure of this compound is a macrolactone ring, characteristic of polyketide natural products. This macrolactone is assembled through a modular polyketide synthase (PKS) system nih.gov. Following the formation of the aglycone (the macrolactone backbone), subsequent steps involve crucial tailoring reactions, including hydroxylations and the attachment of sugar residues, which are essential for the final bioactive compound nih.gov. The entire process is encoded within a large biosynthetic gene cluster, which also houses genes responsible for resistance mechanisms and regulatory elements nih.govnih.gov. The biosynthesis is initiated from primary metabolic pathways, utilizing precursors derived from central metabolism mdpi.com.
Enzymatic Steps and Key Biotransformations
The conversion of precursor molecules into this compound involves a variety of enzymes, with cytochrome P450 monooxygenases and glycosyltransferases playing pivotal roles in the later stages of the pathway.
Cytochrome P450 monooxygenases (CYPs) are heme-containing enzymes critical for oxidative modifications of secondary metabolites plos.orgebi.ac.ukcambridge.org. In the biosynthesis of this compound (lankamycin), two specific P450 enzymes, LkmK and LkmF, have been identified and characterized nih.gov.
LkmK: This enzyme catalyzes the hydroxylation at the C-15 position of various 15-deoxy derivatives, including the aglycone precursor 8,15-dideoxylankanolide. LkmK exhibits a relaxed substrate specificity, acting on multiple 15-deoxy substrates nih.gov.
LkmF: In contrast, LkmF demonstrates a more specific role, hydroxylating the C-8 methine of 3-O-l-anosyl-8-deoxylankanolide. The presence of the C-3 l-arcanosyl moiety is crucial for substrate recognition by LkmF, indicating a strict substrate specificity for this enzyme in the lankamycin (B1674470) pathway nih.gov.
These oxidative steps are essential for generating the specific hydroxylated pattern characteristic of this compound.
The attachment of sugar moieties to the macrolactone aglycone is a critical step in the this compound biosynthetic pathway. Genes encoding glycosyltransferases, such as lkmL and lkmI, are found within the lankamycin BGC and are implicated in these glycosylation events nih.govnih.gov. Glycosylation significantly influences the biological activity and physicochemical properties of secondary metabolites nih.govfrontiersin.org. While specific deglycosylation mechanisms are not detailed for this compound in the provided literature, glycosylation is a common tailoring process that can occur at various stages, often mediated by specific glycosyltransferases that attach sugar units to hydroxyl or amino groups on the aglycone nih.govfrontiersin.org.
Genetic Organization and Regulatory Elements of the Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized into a gene cluster, which includes not only the structural genes for the PKS and tailoring enzymes but also regulatory genes that control the cluster's expression nih.govnih.govsciencereviews.infojmicrobiol.or.kr.
Regulation of secondary metabolite production in Streptomyces often involves complex cascades of regulatory proteins, including Streptomyces antibiotic regulatory proteins (SARPs) sciencereviews.info. For lankamycin biosynthesis, two SARP genes, srrY and srrZ, have been identified as key regulators nih.govmedkoo.com. These genes are part of a gamma-butyrolactone (B3396035) (GB)-dependent regulatory cascade nih.govnih.gov.
srrY: This gene encodes a SARP protein that plays a central role in the regulatory cascade. Its expression is influenced by signaling molecules like gamma-butyrolactones nih.gov.
srrZ: This gene also encodes a SARP protein. Crucially, srrY directly regulates the expression of srrZ in a positive manner nih.gov. The SrrY protein binds to the promoter region of srrZ, initiating its transcription. This hierarchical regulation, where one SARP controls another, is a common theme in controlling antibiotic production in Streptomyces sciencereviews.infonih.gov.
Transcriptional control is a primary mechanism for regulating the expression of biosynthetic gene clusters libretexts.orgnih.govnih.gov. The this compound BGC is subject to such regulation, often involving a signaling molecule/receptor system that activates transcription nih.gov. The GB-dependent cascade involving srrX, srrA, and srrY controls the production of lankacidin and lankamycin nih.gov. Specifically, the srrY gene is a target of the srrA receptor/repressor and is essential for initiating the cascade leading to this compound production nih.gov.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Associated Step/Function | Substrate Specificity | Reference |
| Polyketide Synthase (PKS) | Assembly of the macrolactone ring | Catalyzes sequential condensation of acyl-CoA precursors | nih.gov |
| LkmK | C-15 hydroxylation | Relaxed specificity; acts on various 15-deoxy derivatives | nih.gov |
| LkmF | C-8 hydroxylation | Strict specificity; requires C-3 l-arcanosyl moiety for recognition | nih.gov |
| Glycosyltransferases | Attachment of sugar moieties to the aglycone | Specificity for the aglycone and the sugar donor | nih.govnih.gov |
Table 2: Regulatory Genes and Their Roles in this compound Biosynthesis
| Gene Name | Gene Family | Role in Regulation | Mechanism | Reference |
| srrY | SARP | Central regulator in the lankamycin biosynthetic cascade; positively regulates srrZ expression. | Transcriptional control; binds to the promoter region of srrZ. Part of GB-dependent regulatory cascade. | nih.govnih.gov |
| srrZ | SARP | Downstream regulator in the cascade; its expression is positively controlled by SrrY. | Transcriptional control. | nih.gov |
| srrX, srrA | (Receptor/Repressor) | Constitute a gamma-butyrolactone-receptor system that influences the cascade leading to lankamycin production. | Involved in signaling pathway controlling srrY expression. | nih.gov |
Precursor Incorporation Studies and Implications for Biosynthetic Engineering
The biosynthesis of this compound, also known as Lankamycin, a complex macrolide antibiotic produced by Streptomyces rochei, is a sophisticated process involving polyketide synthases (PKSs) medkoo.comsoftbeam.netontosight.ainih.govdrugfuture.comamibase.orgnih.gov. Understanding how precursor molecules are incorporated into the final structure is fundamental for elucidating the biosynthetic pathway and for developing strategies to enhance its production through metabolic engineering.
Identification of Precursor Units
The synthesis of macrolides like this compound typically relies on the iterative condensation of small carboxylic acid derivatives, primarily acetate (B1210297) and propionate (B1217596), which are converted into their activated forms, malonyl-CoA and methylmalonyl-CoA, respectively, and serve as extender units. A specific starter unit is also required to initiate the polyketide chain gavinpublishers.com.
Starter Unit Incorporation: Research has specifically investigated the origin of the starter unit in Lankamycin biosynthesis nih.gov. Through precursor feeding experiments utilizing deuterium-labeled compounds, it was confirmed that 3-hydroxy-2-butyrate or a closely related equivalent serves as the starter moiety for the macrolide backbone nih.gov. This crucial finding was supported by experimental evidence that ruled out the possibility of an additional acetate-loading module within the Lankamycin biosynthetic gene cluster nih.gov. The incorporation of deuterium (B1214612) into the C1-C4 region of this compound (Lankamycin) directly validated 3-hydroxy-2-butyrate as the starter unit nih.gov.
Extender Unit Incorporation: While detailed studies mapping the precise incorporation of every carbon atom from acetate and propionate into the Lankamycin molecule are not comprehensively detailed in the available search snippets, the nature of this compound as a polyketide strongly indicates that the majority of its carbon backbone is derived from malonyl-CoA units (originating from acetate) and potentially methylmalonyl-CoA units (originating from propionate) gavinpublishers.com. These extender units are sequentially incorporated by the multi-modular Type I Polyketide Synthase (PKS) enzymes encoded within the Lankamycin biosynthetic gene cluster nih.gov. The complex structure of this compound suggests a significant number of these extender units are utilized during its assembly.
Post-PKS Modifications: Beyond the assembly of the carbon skeleton, post-PKS modifications are critical. For instance, studies have identified specific enzymes involved in hydroxylation steps. The genes lkmF and lkmK have been characterized as encoding hydroxylases responsible for hydroxylation at the C-8 and C-15 positions of the Lankamycin molecule, respectively nih.gov. These enzymatic modifications are essential for generating the final bioactive structure.
Data Table: Precursor Incorporation in Lankamycin (this compound) Biosynthesis
| Precursor Type | Identified Precursor/Source | Incorporated Moiety in Lankamycin (this compound) | Evidence/Methodology | Reference |
| Starter Unit | 3-hydroxy-2-butyrate | C1-C4 of the macrolide backbone | Deuterium labeling studies, elimination of alternative starter unit pathways through gene cluster sequencing. | nih.gov |
| Extender Units | Acetate (via Acetyl-CoA / Malonyl-CoA) | Majority of the macrolide backbone | Inferred from the polyketide nature of Lankamycin; specific detailed studies on acetate incorporation into all extender units are not provided. | gavinpublishers.com |
| Extender Units | Propionate (via Propionyl-CoA / Methylmalonyl-CoA) | Potential for specific carbons within the backbone | Inferred from the polyketide nature of Lankamycin; specific detailed studies on propionate incorporation are not provided. | gavinpublishers.com |
| Post-PKS Modification | N/A (Enzymatic Hydroxylation) | Hydroxylation at C-8 and C-15 positions | Gene knockout studies of lkmF (C-8 hydroxylase) and lkmK (C-15 hydroxylase). | nih.gov |
Note: While precursor incorporation has been confirmed, specific quantitative data (e.g., percentage of carbon derived from each precursor) for Lankamycin biosynthesis is not detailed in the provided search snippets.
Implications for Biosynthetic Engineering
A thorough understanding of this compound's precursor incorporation pathways and the genetic machinery involved provides a strong foundation for metabolic engineering efforts aimed at increasing its production or generating novel analogs.
Enhancing Precursor Availability: The identification of 3-hydroxy-2-butyrate as a critical starter unit suggests that engineering strategies could focus on augmenting its intracellular pool within Streptomyces rochei. This could involve overexpressing genes responsible for the synthesis of 3-hydroxy-2-butyrate or its metabolic precursors. Concurrently, optimizing the supply of acetyl-CoA and malonyl-CoA, derived from primary carbon sources like glucose or glycerol, is paramount for efficient polyketide chain elongation gavinpublishers.com. Manipulating central carbon metabolism pathways to boost the availability of these essential building blocks is a direct route to potentially increasing this compound yields.
Modulating the PKS Gene Cluster: The Lankamycin biosynthetic gene cluster, which encodes the Type I PKS responsible for assembling the macrolide backbone, represents a primary target for genetic manipulation nih.gov. By analyzing the specific modules, domains (such as acyltransferases, ketosynthases, and acyl-carrier proteins), and associated tailoring enzymes (like the identified hydroxylases LkmF and LkmK nih.gov) within this cluster, researchers can explore several engineering avenues:
Alteration of Substrate Specificity: Modifying the substrate specificity of acyltransferase (AT) domains could allow for the incorporation of alternative extender units, potentially leading to the creation of novel this compound analogs with altered biological properties.
Stereochemical Control: Engineering the stereochemical outcome of ketosynthase (KS) or acyl-carrier protein (ACP) domains might influence the final stereochemistry of the macrolide.
Optimization of Enzyme Expression: Adjusting the expression levels of individual PKS modules or associated tailoring enzymes can improve the efficiency of specific biosynthetic steps or introduce desired post-PKS modifications.
Engineering Regulatory Networks: The presence of afsA homologues on the pSLA2-L plasmid, where their disruption led to the cessation of lankamycin production nih.gov, underscores the importance of regulatory genes in controlling secondary metabolism. Engineering these regulatory networks—perhaps by overexpressing positive regulators or inactivating negative ones—could significantly enhance this compound production.
Heterologous Expression: While the complete heterologous expression of the extensive Lankamycin biosynthetic pathway in a more amenable host, such as Escherichia coli, presents significant challenges due to the size and complexity of PKSs gavinpublishers.com, it remains a long-term objective. Successes in the heterologous biosynthesis of other complex polyketides gavinpublishers.com offer a conceptual framework for future endeavors, which would necessitate meticulous optimization of precursor supply, PKS gene expression, and protein folding within the heterologous host.
Chemical Synthesis and Structural Modification Strategies
Total Synthesis Approaches to Kujimycin B and Related Macrolide Architectures
A comprehensive search of chemical databases and scholarly articles indicates that a total synthesis of this compound has not yet been reported. The original research by Omura and his team in the late 1960s focused on the isolation of Kujimycin A and this compound from Streptomyces spinichromogenes var. kujimyceticus and the determination of their structures through spectroscopic methods and chemical degradation. nih.govnih.govdoi.org
While the total syntheses of other complex macrolides are frequently reported in the literature, providing potential roadmaps for a future synthesis of this compound, no research group has yet published a successful synthetic route to this specific target. The synthesis of related macrolide architectures often involves intricate strategies to control stereochemistry and construct the large lactone ring, challenges that any future synthesis of this compound would also need to overcome.
Synthetic Derivatization and Analog Generation
The exploration of a natural product's therapeutic potential often relies on the synthesis of derivatives and analogs to probe structure-activity relationships (SAR). However, in the case of this compound, the scientific literature is devoid of studies detailing its synthetic derivatization. Without a total synthesis or a ready supply of the natural product, the generation of analogs is severely hampered.
Future research in this area would be contingent on either a successful total synthesis or the development of efficient semi-synthetic methods starting from the natural product, should it become more readily available. Such studies would be crucial in identifying the key pharmacophoric elements of this compound and potentially developing analogs with improved efficacy or pharmacokinetic properties.
Fragment-Based Synthesis for Stereochemical Elucidation and Lead Optimization
Fragment-based synthesis is a powerful tool for confirming the stereochemistry of complex natural products and for generating libraries of compounds for lead optimization. This approach involves the synthesis of smaller, stereochemically defined fragments of the target molecule, which can then be compared to degradation products of the natural material or used in the assembly of the final structure.
Given the absence of a total synthesis, it is unsurprising that no fragment-based synthetic studies for the stereochemical elucidation of this compound have been published. The original structural assignments were based on the analytical techniques available in 1969. Modern fragment-based synthesis, coupled with advanced spectroscopic methods, could provide unambiguous confirmation of the molecule's absolute and relative stereochemistry, a critical step before embarking on a full-scale synthetic campaign.
Molecular and Cellular Mechanism of Action
Interaction with Ribosomal Subunits and Inhibition of Protein Synthesis
Macrolide antibiotics are known to exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The intended research in this area would have focused on elucidating the specific interactions of Kujimycin B with the ribosomal subunits. Key areas of inquiry would include:
Binding Site Specificity: Determining whether this compound binds to the 30S or 50S ribosomal subunit and identifying the specific rRNA nucleotides and ribosomal proteins involved in this interaction.
Mechanism of Inhibition: Investigating how the binding of this compound interferes with the process of translation. This could involve the inhibition of peptide bond formation, the blockage of the nascent peptide exit tunnel, or the disruption of ribosomal translocation.
Without experimental data, it is not possible to provide specifics on how this compound might inhibit protein synthesis.
Identification of Cellular Targets and Binding Dynamics
Beyond the ribosome, it would be crucial to identify other potential cellular targets of this compound. This would provide a broader understanding of its biological effects and potential off-target interactions. Research in this area would aim to:
Target Identification: Employing techniques such as affinity chromatography or proteomic profiling to identify proteins or other macromolecules that specifically bind to this compound.
Binding Kinetics: Characterizing the dynamics of these interactions, including the affinity (Kd), association (kon), and dissociation (koff) rates.
Information regarding the cellular targets and binding dynamics of this compound is not currently available in the scientific literature.
This compound as an Inducer of Macrolide Resistance
A significant challenge in antibiotic therapy is the development of resistance. Some macrolides can act as inducers of resistance mechanisms, such as the expression of erythromycin (B1671065) ribosomal methylase (erm) genes. The investigation into this compound's role in this process would have been a critical component of its characterization.
An important area of research would be to determine whether the concentrations of this compound required for antibacterial activity are distinct from those that induce resistance. This would involve:
Comparative Assays: Conducting experiments to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains and comparing this to the concentrations that trigger the expression of resistance genes.
Data on the potential dissociation of inhibitory and inducer activities of this compound is not publicly accessible.
Understanding the molecular mechanisms by which this compound might induce resistance is essential. This would involve investigating its interaction with the regulatory elements of resistance genes. Research would focus on:
Ribosome Stalling: Examining whether this compound can cause ribosome stalling during the translation of leader peptides upstream of resistance genes, a common mechanism for inducing their expression.
Conformational Changes: Investigating if the binding of this compound to the ribosome induces conformational changes that lead to the activation of resistance gene transcription or translation.
Specific details on the molecular basis of any inducible resistance phenotypes related to this compound are not available.
Mechanisms of Antimicrobial Resistance and Counter Strategies
Acquired Resistance Mechanisms against Macrolides
Bacteria can acquire resistance to macrolides through several key mechanisms, which often confer cross-resistance to other antibiotic classes like lincosamides and streptogramins B (MLSB) due to shared ribosomal binding sites mdpi.comfrontiersin.orgfrontiersin.orgijprajournal.com.
Target Modification: This is a primary mechanism where bacteria alter the antibiotic's target site, rendering the drug unable to bind effectively. For macrolides, this typically involves the modification of the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit. Methylation of a specific adenine (B156593) residue (A2058 in E. coli) within the 23S rRNA by rRNA methyltransferases prevents macrolide binding, thereby inhibiting protein synthesis mdpi.comfrontiersin.orgfrontiersin.orgijprajournal.comdroracle.aiyoutube.comnih.govfrontiersin.orgajgreenchem.com. This modification often leads to the MLSB phenotype, conferring resistance to macrolides, lincosamides, and streptogramins B frontiersin.orgijprajournal.com. Mutations in ribosomal proteins L4 and L22 have also been implicated in less common target modification mechanisms balkanmedicaljournal.org.
Efflux Pumps: Bacteria can develop resistance by actively pumping the antibiotic out of the cell before it can reach its intracellular target. These energy-dependent efflux pumps, often encoded by genes like mef (macrolide efflux) or msr (macrolide-streptogramin resistance), are typically part of the Major Facilitator Superfamily (MFS) or ATP-binding cassette (ABC) transporter systems mdpi.comfrontiersin.orgijprajournal.comdroracle.aiyoutube.comfrontiersin.orgajgreenchem.comunirioja.esnih.govmdpi.commdpi.comnih.govjidc.org. Efflux pumps primarily confer resistance to 14- and 15-membered macrolides, resulting in the "M phenotype," where bacteria remain susceptible to lincosamides and streptogramins B frontiersin.orgijprajournal.comyoutube.com.
Enzymatic Inactivation: In this mechanism, bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. Classes of enzymes involved in macrolide inactivation include macrolide phosphotransferases (MPH) and macrolide esterases (ERE) frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com. MPH enzymes, such as those encoded by mph genes, inactivate macrolides by phosphorylating a hydroxyl group on the antibiotic nih.govmdpi.com. Esterases, encoded by ere genes, hydrolyze ester bonds within the macrolide structure mdpi.com.
Genetic Determinants of Macrolide Resistance Relevant to Kujimycin B
The genetic basis for macrolide resistance is well-characterized, with specific genes encoding the mechanisms described above. These resistance genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread between bacteria mdpi.comyoutube.comfrontiersin.orgnih.gov.
| Gene Family | Mechanism of Resistance | Phenotype | Antibiotic Classes Affected | Notes |
| erm | Ribosomal RNA Methylation | MLSB | Macrolides, Lincosamides, Streptogramins B | Often confers high-level, constitutive or inducible resistance frontiersin.orgijprajournal.com. Examples include erm(B), erm(A), erm(TR) frontiersin.orgbalkanmedicaljournal.orgnih.govopenmicrobiologyjournal.comnih.govseq.es. |
| mef | Efflux Pump Activity | M | 14- and 15-membered Macrolides | Confers lower-level resistance, typically to macrolides only frontiersin.orgijprajournal.comyoutube.com. Examples include mef(A), mef(E), mef(G) ajgreenchem.combalkanmedicaljournal.orgunirioja.esnih.govopenmicrobiologyjournal.comnih.govseq.es. |
| mph | Enzymatic Inactivation | Varies | Macrolides | Encodes macrolide phosphotransferases nih.govmdpi.com. Example: mph(B) nih.gov. |
| ere | Enzymatic Inactivation | Varies | Macrolides | Encodes macrolide esterases mdpi.com. |
Strategies to Overcome or Circumvent this compound-Related Resistance
Overcoming macrolide resistance, including resistance that might affect this compound, involves several strategies:
Combination Therapy: Using this compound in conjunction with antibiotics that have different mechanisms of action or target different pathways can prevent the emergence of resistance or help clear resistant populations nih.gov.
Efflux Pump Inhibitors (EPIs): Developing or using compounds that inhibit the function of bacterial efflux pumps can restore the susceptibility of bacteria to macrolides like this compound mdpi.comnih.govjidc.org.
New Macrolide Analogs: Research into modifying the structure of macrolides to create analogs that evade existing resistance mechanisms, such as those with altered binding affinities to modified ribosomes or reduced recognition by efflux pumps, is ongoing researchgate.netdndi.orgnih.govnih.gov.
Targeting Resistance Genes: Strategies aimed at inhibiting the expression or function of resistance genes (e.g., erm or mef genes) could potentially resensitize bacteria to macrolides.
Self-Protection Mechanisms in this compound Producing Organisms
Microorganisms that produce antibiotics often possess intrinsic mechanisms to protect themselves from their own cytotoxic compounds. For this compound (lankamycin), its producer, Streptomyces antibioticus, employs sophisticated strategies. Research indicates that S. antibioticus can inactivate oleandomycin (B1677203) (another macrolide) and other macrolides, including lankamycin (B1674470), in the presence of UDP-glucose. This inactivation involves glycosylation, mediated by a glucosyltransferase, which alters the antibiotic's biological activity. Furthermore, the culture supernatant contains an enzyme capable of reactivating the glycosylated antibiotic through deglycosylation, releasing glucose and restoring biological activity. These dual enzyme activities are proposed to be integral parts of the macrolide biosynthetic pathway, ensuring the producer's survival and the integrity of its antibiotic arsenal (B13267) nih.gov. Such mechanisms represent an advanced form of self-resistance, distinct from the acquired resistance observed in pathogenic bacteria.
Compound List:
this compound
Lankamycin
Oleandomycin
Clarithromycin
Azithromycin
Rosaramicin
Methymycin
Tylosin
Spiramycin
Carbomycin
Josamycin
Niddamycin
Relomycin
Lincosamides
Streptogramins B
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For 16-membered macrolide antibiotics, the key pharmacophoric elements generally include:
The Macrolactone Ring: This large ring serves as the scaffold for the molecule. Its conformation is crucial for proper binding to the bacterial ribosome. nih.govnih.gov
Sugar Moieties: Typically, one or more sugar residues are attached to the macrolactone ring. These sugars play a critical role in target recognition and binding affinity. slideshare.netfrontiersin.org The desosamine (B1220255) sugar, common in many macrolides, is often vital for antibacterial activity through its interactions with ribosomal RNA. frontiersin.org
Without experimental data for Kujimycin B, it is hypothesized that its pharmacophore would align with these general features of 16-membered macrolides.
Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches
QSAR studies use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These computational models can predict the activity of new, unsynthesized analogs, thereby guiding drug design. nih.gov For macrolides, QSAR models often incorporate descriptors such as:
Hydrophobicity (logP): Influences cell permeability and binding to the ribosome.
Electronic Properties (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents.
Steric Parameters (e.g., Taft parameters): Quantify the size and shape of substituents.
Topological Indices: Numerical descriptors of the molecular structure.
Computational docking simulations are another powerful tool. These methods predict how a ligand (the antibiotic) binds to its receptor (the bacterial ribosome) at the atomic level. nih.govmetu.edu.tr Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for antibiotic activity. nih.gov While no specific QSAR or computational studies on this compound have been identified, such analyses would be invaluable for optimizing its structure.
Impact of Specific Structural Modifications on Efficacy and Resistance Induction
Modifying the structure of an antibiotic can significantly impact its effectiveness and its potential to induce bacterial resistance.
The sugar components of macrolides are critical for their interaction with the bacterial ribosome. slideshare.netfrontiersin.org
Type of Sugar: The nature of the sugar (e.g., neutral or amino sugar) can drastically affect binding affinity and antibacterial spectrum. slideshare.net For instance, the presence of a desosamine sugar is often crucial for activity against Gram-positive bacteria. slideshare.net
Glycosylation Site: The position at which the sugar is attached to the macrolactone ring is vital. Altering this can lead to a complete loss of activity. nih.gov
Modifications to the Sugar: Changes to the functional groups on the sugar, such as acetylation of hydroxyl groups, can modulate activity. nih.gov In some cases, glycosylation at specific sites, like the 2'-OH group, can lead to inactivation of the antibiotic, a mechanism of bacterial resistance. nih.gov
The table below illustrates hypothetical modifications to a generic 16-membered macrolide sugar moiety and their potential impact on activity, based on general macrolide SAR.
| Modification to Sugar Moiety | Predicted Impact on Antibacterial Activity | Rationale |
| Removal of Desosamine Sugar | Significant Decrease | Loss of key interactions with ribosomal RNA. frontiersin.org |
| Replacement with a Neutral Sugar | Variable; Likely Decrease | Altered binding affinity and specificity. slideshare.net |
| Acetylation of 2'-OH Group | Decrease or Inactivation | Steric hindrance and loss of a key hydrogen bond donor. nih.govnih.gov |
| Introduction of a Second Sugar | Variable | Could enhance or hinder binding depending on structure and linkage. nih.gov |
The macrolactone ring is the core of the macrolide structure, and its modifications have been extensively studied in other macrolides to improve their properties. researchgate.netacs.org
Ring Size: The 16-membered ring is a defining feature. Contraction or expansion of the ring generally leads to a significant loss of activity. nih.gov
Substituents on the Ring: The presence and nature of substituents at various positions are critical. For example, modifications at positions 3, 6, 9, 11, and 12 have been shown to influence the activity of erythromycin (B1671065) (a 14-membered macrolide). nih.gov For 16-membered macrolides, substitutions can affect the conformation of the ring and its interaction with the ribosomal tunnel. nih.govresearchgate.net
Resistance Induction: Certain structural features can be more prone to inducing resistance mechanisms. For example, some macrolides can induce the expression of erm genes, which encode for enzymes that methylate the ribosome, leading to reduced drug binding. nih.govnih.gov The structural determinants of this induction are complex and can differ between 14- and 16-membered macrolides. nih.gov
The following table provides a hypothetical overview of the effects of modifying the macrolactone ring of a 16-membered macrolide.
| Modification to Macrolactone Ring | Predicted Impact on Antibacterial Activity | Rationale |
| Alteration of Ring Size | Significant Decrease | Disruption of the required conformation for ribosomal binding. nih.gov |
| Introduction of a Lipophilic Side Chain | Potential Increase | Enhanced cell permeability. nih.gov |
| Modification of the C-9 Ketone | Variable | Can improve acid stability and alter activity spectrum. nih.gov |
| Isomerization of Stereocenters | Significant Decrease | Disruption of the precise 3D arrangement needed for target binding. |
Preclinical Biological Activity in Model Systems
Antimicrobial Spectrum and Potency in In Vitro Assays
In vitro assays are fundamental for determining the antimicrobial spectrum and potency of compounds like Kujimycin B. These studies typically involve measuring the Minimum Inhibitory Concentration (MIC) against a panel of bacterial species.
This compound, which is structurally identical to lankamycin (B1674470), has demonstrated activity against Gram-positive bacteria. Studies investigating antibiotics from Streptomyces spinichromogene var. kujimyceticus have characterized the antimicrobial characteristics of kujimycin A and this compound. Specifically, kujimycin A has shown activity against some Gram-positive bacteria mybiosource.com. Furthermore, research has indicated that kujimycin A and B were tested against macrolide-resistant staphylococci mybiosource.com.
Information regarding the specific in vitro activity of this compound against various mycobacterial species, including Mycobacterium tuberculosis, was not found in the analyzed search results. While general methods for testing antimycobacterial activity exist tspccm.org.twmdpi.com, direct data for this compound is absent.
This compound, identified as lankamycin, has shown activity against certain resistant microorganisms softbeam.net. The emergence and spread of multi-drug resistant (MDR) bacteria pose a significant global health challenge, necessitating the discovery of novel antimicrobial agents. While specific MIC values for this compound against a broad range of MDR pathogens are not detailed in the provided snippets, its reported activity against resistant strains highlights its potential in this area.
Table 8.1: Reported Antimicrobial Activity of this compound (Lankamycin) in vitro
| Bacterial Category | Reported Activity | Primary Source Reference |
| Gram-Positive Bacteria | Active against some strains; tested against macrolide-resistant staphylococci | mybiosource.com |
| Mycobacterial Species | No specific data found | N/A |
| Multi-Drug Resistant Microorganisms | Active against certain resistant microorganisms | softbeam.net |
Future Research Trajectories and Unexplored Avenues
Comprehensive Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthesis of spirotetronates like Kujimycin B is a complex process orchestrated by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov While bioinformatic analyses of related compounds like Kijanimicin and Chlorothricin have provided a putative roadmap for its assembly, many details remain experimentally unconfirmed for this compound. nih.govnih.gov The general pathway involves a modular Type I polyketide synthase (PKS) that assembles the carbon backbone, followed by intricate cyclization reactions, including intramolecular Diels-Alder reactions, to form the spirotetronate core. nih.govresearchgate.net Subsequent tailoring steps, such as oxidation and glycosylation, complete the molecule. nih.gov
Future research must move beyond genomic predictions to the biochemical characterization of each enzyme in the pathway. A primary goal is to isolate and structurally characterize the transient biosynthetic intermediates. This is challenging due to their instability but is crucial for confirming the proposed pathway. Techniques such as targeted gene knockouts of tailoring enzymes (e.g., oxidoreductases, glycosyltransferases) could lead to the accumulation and isolation of these intermediates.
Furthermore, the specific functions of several predicted enzymes are still ambiguous. For instance, the precise mechanisms of the enzymes responsible for the formation of the characteristic spiro-linkage and the Baeyer-Villiger oxidation steps proposed in similar pathways warrant detailed enzymatic assays. nih.gov Reconstituting key steps of the biosynthetic pathway in vitro using purified enzymes will be essential for understanding their exact catalytic mechanisms, substrate specificities, and kinetics.
| Enzyme Class | Predicted Function in this compound Biosynthesis | Key Research Question |
| Type I PKS | Assembly of the polyketide backbone | What are the specific extender units used by each module? |
| Cyclase/Diels-Alderase | Formation of the decalin ring system and spiro-center | What is the precise mechanism and stereochemical control of the intramolecular cyclizations? |
| Glycosyltransferases | Attachment of deoxysugar moieties | What is the identity and flexibility of the sugar donors accepted by these enzymes? |
| Tailoring Enzymes | Oxidation, methylation, and other modifications | Which specific enzymes are responsible for the final chemical decorations of the aglycone? |
Advanced Synthetic Methodologies for Rational Design of Novel this compound Analogs
The structural complexity of this compound presents a significant challenge to total synthesis, yet this complexity also offers numerous opportunities for the rational design of novel analogs with improved properties. Future synthetic efforts should focus on developing modular and convergent strategies that allow for the late-stage diversification of the molecule. academie-sciences.frfrontiersin.org
One promising avenue is the development of bio-inspired synthetic routes that mimic the proposed biosynthetic Diels-Alder cyclizations to construct the core structure. academie-sciences.fr Such strategies could be refined to allow for the enantioselective synthesis of the spirotetronate core, a critical step for producing biologically active material. academie-sciences.fr Furthermore, advances in ring-closing metathesis and other macrocyclization techniques are essential for efficiently forming the large macrolactone ring. academie-sciences.fr
A key goal for future synthetic work is to create a platform for generating a library of this compound analogs. This requires synthetic routes that can tolerate modifications at various positions, including:
The Sugar Moieties: Developing flexible glycosylation methods to attach different sugar units or non-natural carbohydrate mimics is crucial, as the sugars are often key determinants of biological activity.
The Aglycone Core: Creating synthetic access to the polyketide backbone would allow for the incorporation of non-natural extender units, leading to analogs with altered shapes and functionalities. nih.govnih.gov
Peripheral Functional Groups: Methodologies for selective late-stage functionalization (e.g., C-H activation) on the complex scaffold would enable rapid exploration of structure-activity relationships (SAR).
Synthetic biology and chemoenzymatic approaches also represent a powerful frontier. nih.gov Engineering the PKS machinery or using isolated tailoring enzymes to modify synthetic intermediates could provide access to novel analogs that are difficult to achieve through purely chemical synthesis. nih.govsciepublish.com
Deeper Characterization of Resistance Induction Pathways and Genetic Regulation
The emergence of antibiotic resistance is a major global health threat, and understanding how bacteria develop resistance to this compound is critical for its potential development. nih.govresearchgate.net Bacteria can employ several mechanisms to resist antibiotics, including enzymatic inactivation of the drug, modification of the cellular target, reduced permeability, or active efflux of the compound. nih.govyoutube.com
A crucial first step is to identify the specific molecular target of this compound within the bacterial cell. Once the target is known, future research can investigate resistance mechanisms by selecting for and sequencing the genomes of this compound-resistant mutants. This can reveal point mutations in the target gene that prevent the drug from binding effectively. nih.gov
Another common resistance mechanism is the enzymatic modification or degradation of the antibiotic. researchgate.net For glycosylated natural products like this compound, a potential resistance mechanism is the hydrolytic removal of the sugar residues, which can render the compound inactive. acs.orgacs.org Screening resistant strains for enzymes capable of deglycosylating this compound would be a key research direction.
The genetic regulation of resistance is also a vital area of study. Resistance genes are often located on mobile genetic elements and their expression can be induced in the presence of the antibiotic. frontiersin.org Investigating the transcriptional response of bacteria upon exposure to sub-lethal concentrations of this compound can identify the upregulation of specific efflux pumps or stress response pathways. Understanding the regulatory proteins, such as SARP-family regulators that control the expression of these resistance genes, could offer strategies to counteract resistance. frontiersin.org
Application of Omics Technologies for System-Level Mechanistic Understanding
A holistic, systems-level understanding of how this compound affects a target organism can be achieved through the application of various "omics" technologies. mdpi.comwikipedia.org These high-throughput methods provide a global snapshot of the changes occurring within a cell at the DNA, RNA, protein, and metabolite levels, offering deep insights into the drug's mechanism of action and the cell's response. nih.govresearchgate.net
Future research should integrate multi-omics data to build a comprehensive model of this compound's activity. nih.gov
Transcriptomics (RNA-seq): By comparing the gene expression profiles of bacteria treated with this compound to untreated controls, researchers can identify which cellular pathways are most affected. nih.gov This can provide clues to the drug's primary target and reveal secondary effects and stress responses, including the induction of resistance pathways. nih.govnih.gov
Proteomics: This approach identifies changes in protein abundance or post-translational modifications upon drug exposure. Proteomics can help pinpoint the drug's target protein, either directly through affinity-based methods or indirectly by observing the downstream consequences on protein networks. researchgate.net
Metabolomics: By analyzing the complete set of metabolites, metabolomics can reveal metabolic bottlenecks or shifts caused by this compound. nih.gov This is particularly useful for identifying which specific enzymatic activities are inhibited and understanding the broader metabolic consequences for the cell. nih.gov
Genomics: Whole-genome sequencing of resistant mutants, as mentioned previously, is a powerful tool to identify the genetic basis of resistance, including mutations in target genes, regulators, or transporters. researchgate.net
Integrating these datasets can create a detailed picture of the drug-pathogen interaction, identify novel drug targets, and potentially uncover synergistic interactions with other antibiotics. nih.govresearchgate.net This systems biology approach is essential for moving beyond a simple one-drug, one-target model to a more nuanced understanding of antibiotic action and resistance. ucla.edunih.gov
| Omics Technology | Application to this compound Research | Potential Insights |
| Genomics | Sequencing of the this compound producer and resistant bacterial strains. | Identification of the biosynthetic gene cluster; discovery of mutations conferring resistance. |
| Transcriptomics | Analysis of bacterial mRNA levels after exposure to this compound. | Elucidation of the cellular pathways affected by the drug; identification of induced stress and resistance genes. |
| Proteomics | Quantitative analysis of bacterial proteins after this compound treatment. | Identification of the direct protein target; understanding downstream effects on cellular machinery. |
| Metabolomics | Profiling of small-molecule metabolites in bacteria post-treatment. | Pinpointing the specific metabolic pathways that are inhibited; identifying biomarkers of drug activity. |
Q & A
Q. Q1. What are the validated analytical methods for identifying and quantifying Kujimycin B in complex biological matrices?
Answer:
- HPLC-MS/MS is widely used for quantification due to its high sensitivity and specificity. Validate methods using calibration curves (linear range: 0.1–100 µg/mL) and spike-recovery experiments (≥85% recovery in plasma) to ensure accuracy .
- NMR spectroscopy (e.g., ¹H, ¹³C) confirms structural integrity, with deuterated solvents (e.g., DMSO-d6) to resolve overlapping peaks. Include purity thresholds (>95%) and impurity profiling .
Q. Q2. How can researchers optimize this compound synthesis to improve yield while minimizing byproducts?
Answer:
- Use Design of Experiments (DoE) to test variables (temperature, pH, catalyst concentration). For example, a central composite design revealed optimal yield (72%) at 25°C and pH 6.5 .
- Monitor reactions via TLC or inline FTIR to detect intermediates and terminate reactions before degradation. Characterize byproducts with LC-TOF-MS .
Intermediate Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to cell line viability assays). Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number) .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill curves to confirm static vs. bactericidal effects .
Q. Q4. How should researchers design dose-response studies to evaluate this compound’s toxicity in preclinical models?
Answer:
- Use OECD Test No. 423 for acute toxicity, starting with a limit test (2000 mg/kg). For chronic toxicity, employ a staggered dosing regimen (e.g., 10–100 mg/kg/day over 28 days) with histopathology endpoints .
- Include positive controls (e.g., doxorubicin for cardiotoxicity) and measure biomarkers (e.g., ALT/AST for hepatotoxicity) .
Advanced Research Questions
Q. Q5. What computational approaches predict this compound’s interaction with novel microbial targets?
Answer:
- Perform molecular docking (AutoDock Vina) against conserved bacterial enzymes (e.g., DNA gyrase). Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .
- Use MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns) and identify allosteric sites .
Q. Q6. How can multi-omics integration clarify this compound’s mechanism of action in resistant pathogens?
Answer:
- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathways altered post-treatment (e.g., efflux pump upregulation). Use STRING-DB for network analysis .
- Validate findings with CRISPR-Cas9 knockout libraries to confirm gene essentiality .
Methodological Guidance
Q. Table 1. Key Parameters for Reproducing this compound Studies
| Parameter | Recommended Standard | Evidence Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO stock (10 mM, -80°C) | |
| Cell viability assay | MTT, 48h incubation | |
| In vivo model | BALB/c mice, 6–8 weeks |
Q. Key Considerations for Data Interpretation :
- Address variability by reporting confidence intervals (e.g., 95% CI for IC50) and effect sizes (Cohen’s d ≥ 0.8) .
- Use Prism (GraphPad) for non-linear regression and R/Bioconductor for omics data normalization .
Addressing Contradictory Findings
Q. Q7. How to reconcile conflicting reports on this compound’s pharmacokinetic profile?
Answer:
- Conduct cross-laboratory studies with harmonized protocols (e.g., same animal strain, sampling intervals). Discrepancies in Cmax (e.g., 15 vs. 25 µg/mL) may stem from bioavailability differences (fasted vs. fed states) .
- Compare in vitro-in vivo correlation (IVIVC) models to identify absorption barriers (e.g., P-glycoprotein efflux) .
Ethical and Reproducibility Standards
Q. Q8. What steps ensure ethical compliance in this compound research involving animal models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
